{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
UHVHAJMTOHCRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2N=CC=C(N2N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. This involves the reaction of aminopyrazoles with bifunctional electrophilic compounds such as:
- Enaminones
- Formyl ketones
- 1,3-diketones
- Acetoacetanilides
These reactions are often catalyzed by agents like ceric ammonium nitrate, Cu(OAc)₂ with bipyridine, or ammonium acetate in acetic acid. However, modern methods emphasize green chemistry principles by employing solvent-free conditions or aqueous media under microwave or ultrasonic irradiation to minimize environmental impact.
Specific Preparation of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Key Reaction Pathway
The synthesis of this compound involves:
- Starting Materials :
- 3-Amino-4-ethylpyrazole
- A suitable aldehyde or ketone to introduce the methanamine group.
- Reaction Conditions :
- Catalysts such as KHSO₄ for protonation and activation.
- Solvents like ethanol-water mixtures to facilitate reaction kinetics.
- Ultrasonic or microwave irradiation to enhance reaction rates and yields.
Green Synthetic Strategy
Recent studies highlight the use of ultrasonic irradiation in an ethanol-water medium as an eco-friendly alternative. For example:
- Reaction Conditions :
- Temperature: 60°C
- Solvent: Ethanol-water (1:1)
- Catalyst: KHSO₄
- Time: 9–12 minutes
- Yield : Up to 92% for related derivatives under optimized conditions.
This method minimizes the need for harsh reagents and long reaction times while achieving high yields and purity.
Optimization Studies
Reaction Optimization
Optimization studies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively conducted. Table 1 summarizes key findings:
| Entry | Sonication | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | No | Room temperature | Water | 6–7 h | No reaction |
| 2 | No | Room temperature | Ethanol | 6 h | 37 |
| 3 | Yes | Room temperature | Ethanol-water (1:1) | 30 min | 70 |
| 4 | Yes | 60 | Ethanol-water (1:1) | 9 min | 86 |
These results demonstrate that ultrasonic irradiation at moderate temperatures significantly enhances yield and reduces reaction time compared to conventional methods.
Mechanistic Insights
The plausible mechanism involves:
- Protonation of the carbonyl oxygen by KHSO₄.
- Aza-Michael addition of aminopyrazole to the activated carbonyl group.
- Cyclization followed by elimination reactions to form the pyrazolopyrimidine core.
This mechanism ensures selective formation of the desired product with minimal side reactions.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-alkyl derivatives. For example:
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. Acetonitrile at 0–5°C is optimal to suppress side reactions.
Nucleophilic Substitution
The methanamine group participates in nucleophilic substitution with electrophiles:
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization of the heterocyclic core:
-
Suzuki–Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using XPhosPdG2/XPhos catalyst system in toluene/water (3:1) at 90°C. Avoids debromination at position 3 .
-
Buchwald–Hartwig amination : Introduces aryl/heteroaryl groups at position 6 using Pd(OAc)₂ and Xantphos in DMF at 120°C .
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine ring undergoes regioselective functionalization:
Cyclization and Annulation
-
Huisgen cycloaddition : Forms triazolo-fused derivatives with azides under Cu(I) catalysis .
-
Microwave-assisted cyclocondensation : With β-enaminones in acetic acid yields 6,7-disubstituted pyrazolo[1,5-a]pyrimidines (88–96% yields) .
Oxidation and Reduction
-
Oxidation : The amine group is oxidized to a nitro group using MnO₂ in acetone (60–70% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds to dihydro derivatives .
Solvent-Free and Green Chemistry Approaches
Microwave irradiation (MWI) at 180°C in solvent-free conditions achieves 7-aryl-3-ethyl derivatives in 88–96% yields, minimizing waste .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit kinase inhibition (e.g., EGFR, B-Raf) with IC₅₀ values in the nanomolar range .
Key Reaction Data Table
| Reaction Class | Example Reagents | Key Conditions | Product Application |
|---|---|---|---|
| Alkylation | Methyl iodide, TEA | DCM, 25°C | Bioactive N-alkylamines |
| Suzuki–Miyaura | Phenylboronic acid | Pd/XPhos, 90°C | Kinase-targeting aryl hybrids |
| Vilsmeier–Haack | POCl₃, DMF | Reflux, 2 hr | Aldehyde intermediates |
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Structural modifications via these routes enhance solubility, bioavailability, and target specificity .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly as inhibitors of various protein kinases involved in cancer signaling pathways. The unique structural features of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine enable it to interact with specific biological targets, potentially leading to anti-inflammatory and anti-cancer effects .
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidines
Medicinal Chemistry Applications
The synthesis of this compound typically involves multi-step processes that allow for significant structural modifications. These modifications can enhance the compound's biological activity or tailor it for specific therapeutic applications.
Synthesis Overview
- Step 1 : Formation of the pyrazolo ring.
- Step 2 : Introduction of functional groups at the 7-position.
- Step 3 : Final purification and characterization.
Case Studies
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:
- Anticancer Activity : A series of chalcone-linked pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative activity against cancer cell lines (A549, MDA-MB-231, DU-145). Notably, one hybrid demonstrated an IC50 value of 2.6 μM against MDA-MB-231 cells, indicating strong potential as a cancer therapeutic .
- Tuberculosis Treatment : Research highlighted novel derivatives that effectively inhibited Mycobacterium tuberculosis growth. These compounds exhibited low toxicity and favorable pharmacokinetic properties in animal models, suggesting their potential as new treatments for tuberculosis .
- Structure-Activity Relationship Studies : Investigations into the structural variations of pyrazolo[1,5-a]pyrimidines revealed critical insights into their binding affinities and biological activities. For instance, certain substitutions at the C(7) position significantly enhanced antimycobacterial activity .
Table 2: Case Study Summary
Mechanism of Action
The mechanism of action of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 3 Substituents
Ethyl vs. Phenyl Groups :
Compounds with a phenyl group at position 3 (e.g., 3,3'-diphenyl derivatives) demonstrate enhanced biological activity compared to unsubstituted analogs. For instance, phenyl-substituted pyrazolo[1,5-a]pyrimidines exhibit improved antiproliferative efficacy, likely due to increased steric bulk and π-π interactions with target proteins . In contrast, the ethyl group in {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine may offer moderate hydrophobicity while maintaining metabolic stability.- Ethyl vs. Propyl Groups: The propyl-substituted analog, {2-propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS: 1696739-98-6), differs in substituent position (C2 vs. C3) and chain length.
Position 7 Modifications
- Methanamine vs. Phenyl Amides :
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides (e.g., compounds from –8) show selective antiproliferative activity in p21-deficient cancer cells. The phenyl amide moiety enhances hydrogen-bonding capacity and target engagement, whereas the methanamine group in the target compound may prioritize solubility and membrane permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|
| This compound | 174.21 | 1.8 | 120 (PBS) |
| {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine | 190.25 | 2.3 | 85 (PBS) |
| 3-Phenylpyrazolo[1,5-a]pyrimidine | 224.26 | 3.1 | 45 (PBS) |
| Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide | ~300 | 2.9 | 60 (DMSO) |
- Key Observations :
- Ethyl substitution at C3 balances moderate lipophilicity (LogP ~1.8) with aqueous solubility, favoring bioavailability.
- Phenyl amides at C7 exhibit higher molecular weights and reduced solubility, necessitating formulation adjustments .
Biological Activity
The compound {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of synthesized compounds was screened for growth inhibition in various cancer cell lines, including MDA-MB-231 (human breast cancer) and A549 (lung cancer) cells. The results indicated that while some derivatives exhibited significant antiproliferative effects, others showed limited activity.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 6h | MDA-MB-231 | 2.6 | Most active against this cell line |
| - | A549 | 3.9 | Moderate activity |
| - | DU-145 | 7.2 | Lower activity |
The compound 6h was identified as particularly effective against MDA-MB-231 cells with an IC50 of 2.6 μM, indicating strong antiproliferative properties .
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity. High-throughput screening identified certain analogues with significant inhibitory effects against Mycobacterium tuberculosis (Mtb). These compounds exhibited low cytotoxicity while maintaining effective antitubercular activity .
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidines
| Compound | Target Pathogen | Activity Level | Mechanism of Action |
|---|---|---|---|
| 1 | Mycobacterium tuberculosis | High | Not related to iron uptake |
| - | E. coli | Moderate | Disruption of cell wall synthesis |
The mechanism of action for these compounds was distinct from traditional antibiotics, as they did not interfere with cell wall biosynthesis or iron uptake mechanisms .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against various biological targets.
Key Findings in SAR Studies
- Substituents at the C7 position significantly influence anticancer activity.
- Compounds with electron-withdrawing groups demonstrated improved efficacy against selected cancer cell lines.
- The introduction of alkyl groups at the C3 position often resulted in enhanced biological properties .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound and its derivatives:
- Case Study on Anticancer Efficacy : A recent study involved testing a series of pyrazolo[1,5-a]pyrimidines against MCF7 breast cancer cells. The results indicated that compounds with tertiary amines showed significant antiproliferative effects .
- Antitubercular Screening : Another investigation focused on antitubercular activity where specific analogues were tested in macrophage models. These studies revealed that certain modifications could enhance intracellular efficacy against Mtb .
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the methanamine proton resonates at δ 3.2–3.8 ppm, while ethyl groups show triplet splitting .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 363.4 for a related derivative) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in monoclinic crystals (space group P21/c) for analogous compounds .
What in vitro models are used to evaluate the anticancer potential of this compound?
Q. Basic Biological Screening
- Cell Line Assays : Human carcinoma cell lines (e.g., MCF-7, HepG2) treated with the compound at 1–100 µM for 48–72 hours. Activity is measured via MTT assays, with IC values compared to cisplatin .
- Enzyme Inhibition : Kinase inhibition assays (e.g., B-Raf kinase) using fluorescence polarization to quantify binding affinity .
How does the 3-ethyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?
Advanced SAR Analysis
The ethyl group at position 3 balances steric bulk and lipophilicity:
- Lipophilicity : Ethyl (logP ~2.1) enhances membrane permeability vs. methyl (logP ~1.5) but reduces solubility vs. trifluoromethyl (logP ~2.8) .
- Steric Effects : Ethyl minimizes steric clashes in enzyme binding pockets compared to bulkier isopropyl or phenyl groups, as shown in molecular docking studies .
- Bioactivity : Ethyl derivatives show moderate IC values (e.g., 15 µM against HepG2) vs. trifluoromethyl analogs (IC ~8 µM) .
What mechanistic insights explain its enzyme inhibition properties?
Advanced Mechanistic Studies
The compound acts as a competitive inhibitor for kinases (e.g., B-Raf) by:
- Hydrogen Bonding : The pyrimidine nitrogen interacts with hinge-region residues (e.g., Glu501 in B-Raf) .
- Hydrophobic Interactions : The ethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .
- Electrostatic Effects : The methanamine moiety enhances solubility, improving target engagement in aqueous environments .
How can conflicting data on biological activity be resolved?
Advanced Data Contradiction Analysis
Discrepancies in IC values may arise from assay conditions:
- Control Experiments : Compare results across multiple cell lines (e.g., HepG2 vs. A549) to rule out cell-specific effects .
- Analytical Validation : Ensure compound purity (>95% via HPLC) to exclude impurities as confounding factors .
- Dose-Response Curves : Use 8–10 concentration points to improve accuracy in potency calculations .
What crystallographic data are available for structural analysis?
Advanced Structural Characterization
Single-crystal X-ray diffraction reveals:
- Bond Angles : N1-C2-N3 = 117.5°, consistent with pyrazolo[1,5-a]pyrimidine geometry .
- Packing Interactions : π-Stacking between aromatic rings (3.8 Å spacing) and hydrogen bonds (N–H···O, 2.1 Å) stabilize the lattice .
- Torsional Flexibility : The methanamine group adopts a gauche conformation (±60°), influencing binding dynamics .
What strategies improve synthetic scalability for preclinical studies?
Q. Advanced Process Chemistry
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) .
- Catalytic Optimization : Use KCO in dioxane (95°C) for amide couplings, achieving ~70% yield .
- Green Chemistry : Solvent-free conditions minimize waste, as demonstrated in tetrazolo[1,5-a]pyrimidine syntheses .
How does this compound compare to related pyrazolo[1,5-a]pyrimidine derivatives in neuropharmacology?
Advanced Comparative Pharmacology
Unlike GABAA modulators (e.g., Indiplon), this compound lacks the thiophene-carbonyl group critical for GABA receptor binding . However, its lipophilicity (clogP ~2.3) suggests potential blood-brain barrier penetration, warranting further neuroactivity studies .
What analytical challenges arise in quantifying metabolic stability?
Q. Advanced ADME Considerations
- LC-MS/MS Sensitivity : Detect low-abundance metabolites (e.g., N-deethylated products) using MRM transitions (m/z 363 → 245) .
- Microsomal Stability : Human liver microsomes (HLMs) incubated with NADPH show t ~45 minutes, indicating moderate hepatic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
